Product packaging for Diethyl 2-chloro-2-phenylvinylphosphonate(Cat. No.:CAS No. 1475-83-8)

Diethyl 2-chloro-2-phenylvinylphosphonate

Cat. No.: B12811088
CAS No.: 1475-83-8
M. Wt: 274.68 g/mol
InChI Key: VZJDFIKGZLQPMF-UHFFFAOYSA-N
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Description

Diethyl 2-chloro-2-phenylvinylphosphonate is a specialized organophosphorus compound of significant interest in synthetic organic chemistry. Its structure, featuring both a vinylphosphonate group and a chlorine substituent, makes it a valuable multifunctional building block for researchers. This compound is primarily recognized for its potential utility in carbon-carbon bond-forming reactions, analogous to other (2-haloallyl)phosphonates which have been successfully used in nickel-catalyzed Suzuki–Miyaura couplings with arylboronic acids to synthesize allyl phosphonates . Furthermore, vinylphosphonate derivatives are established precursors in the classic Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes from carbonyl compounds . The presence of the chlorine atom on the vinyl chain provides a reactive handle for further functionalization, allowing chemists to diversify the molecular scaffold for constructing complex targets. Beyond synthetic methodology, related vinylphosphonate esters are investigated for their application in material science, such as serving as monomers or additives in the preparation of polymers and flame-retardant materials . This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClO3P B12811088 Diethyl 2-chloro-2-phenylvinylphosphonate CAS No. 1475-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1475-83-8

Molecular Formula

C12H16ClO3P

Molecular Weight

274.68 g/mol

IUPAC Name

(1-chloro-2-diethoxyphosphorylethenyl)benzene

InChI

InChI=1S/C12H16ClO3P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

VZJDFIKGZLQPMF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=C(C1=CC=CC=C1)Cl)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 2 Chloro 2 Phenylvinylphosphonate

Direct Synthesis Routes

Direct synthesis routes construct the core structure of Diethyl 2-chloro-2-phenylvinylphosphonate in a highly convergent manner, typically by combining precursors that will form the vinyl C-P and C-Cl bonds in the course of the reaction sequence.

Via Reactions Involving Halogenated Precursors

A prominent direct synthesis of this compound involves the use of a halogenated precursor, specifically 2-chloro-2-phenylethenylphosphonic acid dichloride. This method leverages the reactivity of the phosphonic acid dichloride with an alcohol to furnish the desired diethyl ester.

An effective approach has been developed based on the reaction of 2-chloro-2-phenylethenylphosphonic acid dichloride with ethanol (B145695). rsc.org This reaction proceeds as a nucleophilic substitution at the phosphorus center, where the ethoxy groups from ethanol replace the chlorine atoms of the acid dichloride. The reaction is typically carried out in an appropriate solvent, and the presence of a base may be required to neutralize the hydrogen chloride byproduct. This method allows for the direct installation of the diethyl phosphonate (B1237965) moiety onto the pre-formed 2-chloro-2-phenylvinyl backbone.

Spectroscopic data for the resulting Diethyl [(Z)-2-chloro-2-phenylethenyl]phosphonate confirms its structure. rsc.org

Spectroscopic Data for Diethyl [(Z)-2-chloro-2-phenylethenyl]phosphonate
IR Spectrum (ν, cm⁻¹) 2970 (νas(CH₃)), 1595 (C=CPh)
³¹P NMR Spectrum (δ, ppm) 16.21
Mass Spectrum (ESI-MS), m/z 247.289 [M + H]⁺ (calcd for C₁₂H₁₆ClO₃P: 274.0598)

Condensation and Elimination Approaches

Condensation and elimination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, represent a powerful strategy for the stereoselective synthesis of alkenes, including vinylphosphonates. wikipedia.orgorganic-chemistry.org This methodology involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, a plausible HWE approach would involve the reaction of a phosphonate carbanion with a suitable chlorinated carbonyl compound. For instance, the reaction of the carbanion derived from diethyl phosphonate with 2-chloro-2-phenylacetaldehyde could, in principle, yield the target compound after elimination of water. The stereochemical outcome of the HWE reaction is often influenced by the reaction conditions, including the base and solvent used, and typically favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org

The HWE reaction is valued for its generally high yields and the ease of removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org While a specific application of the HWE reaction for the synthesis of this compound is not prominently detailed, the versatility of this reaction suggests its potential as a viable synthetic route.

Functionalization of Pre-existing Vinylphosphonate (B8674324) Scaffolds

This synthetic strategy involves the initial synthesis of a simpler vinylphosphonate, which is then elaborated through the introduction of the desired functional groups.

Introduction of Halogen Functionality

The direct halogenation of a pre-existing vinylphosphonate scaffold, such as diethyl 2-phenylvinylphosphonate, presents a logical route to this compound. This approach hinges on the electrophilic addition of a chlorine source to the double bond, or a substitution reaction.

The use of N-chlorosuccinimide (NCS) as a chlorinating agent for various organophosphorus compounds has been reported. researchgate.netnih.gov NCS is considered an environmentally benign chlorinating agent and can be used under mild conditions. researchgate.net The reaction of diethyl 2-phenylvinylphosphonate with NCS could potentially lead to the desired chlorinated product. The regioselectivity of the chlorination would be a key consideration in such a synthesis.

Aromatic Substitutions on the Phenyl Moiety

Functionalization of the phenyl ring of this compound via aromatic substitution is a less common approach. The presence of the vinylphosphonate group can influence the reactivity and regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. The electron-withdrawing or -donating nature of the substituent would direct incoming electrophiles to specific positions on the phenyl ring. For instance, nitration or halogenation of the phenyl ring could be explored, although the conditions would need to be carefully controlled to avoid side reactions with the vinylphosphonate moiety. There is limited specific literature on such transformations for this particular molecule, suggesting that this may not be a preferred synthetic route.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals like palladium and copper, have become indispensable in modern organic synthesis for the formation of C-C and C-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are widely used for the synthesis of substituted vinylphosphonates. nih.govorganic-chemistry.orgresearchgate.net A potential catalytic route to this compound could involve the Heck coupling of a dihalophenylvinyl species with a phosphite (B83602), or a Suzuki-Miyaura coupling of a boronic acid derivative with a chlorinated vinylphosphonate.

Another significant catalytic method is the hydrophosphorylation of alkynes. nih.govresearchgate.netnih.gov This reaction involves the addition of an H-phosphonate across a carbon-carbon triple bond, often catalyzed by palladium or copper complexes. nih.govresearchgate.netnih.gov The synthesis of this compound via this method could be envisioned starting from a chlorinated phenylacetylene (B144264) derivative. The regioselectivity of the hydrophosphorylation would be a critical factor in determining the final product. Copper-catalyzed hydrophosphorylation of terminal alkynes has been shown to be a practical and general method, proceeding under air with good stereo- and regioselectivity. nih.gov

The development of catalytic systems for the synthesis of functionalized vinylphosphonates is an active area of research, with the potential to provide more efficient and sustainable routes to compounds like this compound.

Transition-Metal Catalysis

Transition-metal-catalyzed reactions offer powerful and efficient pathways for the formation of C-P bonds, providing access to vinylphosphonates under relatively mild conditions. researchgate.net While direct synthesis of this compound is not extensively detailed, several established catalytic methods for analogous vinylphosphonates can be applied.

One prominent strategy is the nickel-catalyzed reaction of vinyl halides with trialkyl phosphites (Arbuzov reaction). This method could theoretically be adapted for the synthesis of the target compound starting from a suitable dihalostyrene derivative. researchgate.net Another significant approach involves the palladium-catalyzed coupling of vinyl triflates with dialkyl phosphites (H-phosphonates). researchgate.net This pathway would necessitate the preparation of 1-chloro-1-phenyl-2-triflyloxyethene as a precursor.

A more recent development in the synthesis of related halovinylphosphonates is the silver-catalyzed phosphonofluorination of alkynes. nih.gov This three-component reaction utilizes an alkyne, a fluorine source, and a dialkyl phosphite to generate β-fluorovinylphosphonates with high stereoselectivity. nih.gov Adapting this methodology using a chlorine source or starting from a chlorinated alkyne like 1-chloro-2-phenylacetylene could present a potential, yet unexplored, route to the title compound.

Catalytic SystemReactant 1Reactant 2General Product TypeReference
Nickel(II) Chloride (NiCl₂)Vinyl HalideTrialkyl PhosphiteVinylphosphonate researchgate.net
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Vinyl TristateDialkyl PhosphiteVinylphosphonate researchgate.net
Silver(I) Triflate (AgOTf)AlkyneH-phosphonate / Halogen SourceHalovinylphosphonate nih.gov

Organocatalytic Methods

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthetic chemistry. It is widely employed for the functionalization of existing vinylphosphonates, for instance, in Michael additions and Stetter reactions. thieme-connect.comcapes.gov.br However, the application of organocatalysis for the primary synthesis of the α-chlorovinylphosphonate scaffold itself, particularly for this compound, is not prominently documented in existing research. The synthesis of this class of compounds predominantly relies on stoichiometric organometallic reagents or transition-metal-catalyzed pathways.

Stereoselective Synthesis of this compound Isomers

The double bond in this compound can exist as two different geometric isomers, (E) and (Z). The spatial arrangement of the chloro and phosphonate groups relative to the phenyl group defines the diastereomeric form. Controlling this stereochemistry is a critical aspect of its synthesis.

Enantioselective Approaches

This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, direct enantioselective synthesis is not applicable to the compound itself. However, the principles of asymmetric catalysis are highly relevant for this class of compounds. Chiral catalysts can be used in reactions involving vinylphosphonates to generate new chiral molecules with high enantiomeric purity. For example, asymmetric Michael additions to prochiral vinyl phosphonates have been successfully achieved using chiral organocatalysts, demonstrating that the phosphonate group can be effectively utilized in enantioselective transformations. rsc.org

Diastereoselective Control

Achieving control over the (E) and (Z) isomerism is a significant challenge in the synthesis of substituted vinylphosphonates. Research has demonstrated a highly diastereoselective one-pot method for preparing (Z)-diethyl α-chlorovinylphosphonates. rsc.orgrsc.org This method starts with Diethyl trichloromethylphosphonate, which is treated with butyllithium (B86547) (BuLi) at low temperatures. rsc.org The subsequent reaction with an aldehyde, in this case benzaldehyde (B42025) to provide the phenyl group, leads to the formation of the target vinylphosphonate. rsc.orgrsc.org

The reaction is proposed to proceed through the intermediate formation of tetraethyl (chloromethylene)bisphosphonate, which then engages in a Wadsworth-Emmons type olefination with the aldehyde. rsc.org This process exhibits high stereoselectivity, yielding predominantly the (Z)-isomer. rsc.orgrsc.org The preference for the (Z) configuration is rationalized by the conformational preferences of the reaction intermediates. rsc.org

Diastereoselective Synthesis of (Z)-Diethyl α-chlorovinylphosphonates rsc.org
Aldehyde ReactantResulting ProductYield (%)Stereoselectivity (Z:E ratio)
BenzaldehydeThis compound72>95:5
4-ChlorobenzaldehydeDiethyl 2-chloro-2-(4-chlorophenyl)vinylphosphonate85>95:5
4-MethylbenzaldehydeDiethyl 2-chloro-2-(4-methylphenyl)vinylphosphonate78>95:5
PropanalDiethyl 2-chloro-2-ethylvinylphosphonate65>95:5

Reactivity and Reaction Mechanisms of Diethyl 2 Chloro 2 Phenylvinylphosphonate

Nucleophilic Addition Reactions to the Vinyl Moiety

The polarized nature of the β-carbon atom in diethyl 2-chloro-2-phenylvinylphosphonate makes it a prime target for nucleophilic attack. This leads to a variety of addition reactions, including those with diazo compounds, conjugate additions, and reactions with organometallic reagents.

Reactivity with Diazo Compounds and Derivatives

The reaction of vinylphosphonates with diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, is a well-established method for the synthesis of five-membered heterocyclic rings, specifically pyrazoline derivatives. This transformation proceeds through a 1,3-dipolar cycloaddition mechanism. wikipedia.org The presence of the electron-withdrawing phosphonate (B1237965) group on the double bond of this compound makes it an effective dipolarophile for reactions with diazoalkanes.

The 1,3-dipolar cycloaddition between this compound and a diazo compound, like diazomethane, initially forms an unstable 1-pyrazoline derivative. This reaction is typically highly regioselective, with the terminal nitrogen of the diazo compound attacking the β-carbon of the vinylphosphonate (B8674324), which bears a partial positive charge. wikipedia.org The resulting 1-pyrazoline can then isomerize to the more stable 2-pyrazoline, driven by the formation of a conjugated system. wikipedia.org

In the case of α-substituted vinylphosphonates, such as the title compound, the reaction with diazo compounds in the presence of a base can lead to the formation of substituted pyrazolylphosphonates. scispace.com The choice of solvent and base can significantly influence the reaction outcome, with polar solvents like methanol (B129727) often favoring the formation of the final pyrazole (B372694) product. scispace.com

Table 1: Reaction Conditions and Products in the Cycloaddition of a Model α-Substituted Vinylphosphonate with a Diazo Compound. scispace.com

EntrySolventBase (mol%)Time (h)Product(s) and Yield (%)
1EtherK₂CO₃ (10)162-Pyrazoline (97%), Pyrazolylphosphonate (3%)
2CH₂Cl₂K₂CO₃ (10)162-Pyrazoline (75%), Pyrazolylphosphonate (25%)
3MeOHK₂CO₃ (10)16Pyrazolylphosphonate (89%)

This data is based on a model reaction of diethyl (1-formamido-2-nitrovinyl)phosphonate with (3-nitrophenyl)diazomethane and illustrates the general principles applicable to α-substituted vinylphosphonates.

An interesting and synthetically useful feature of the reactions of some vinylphosphonates is the potential for cleavage of the carbon-phosphorus (C-P) bond. In the context of cycloaddition reactions with diazo compounds, the elimination of the diethoxyphosphoryl group can occur, particularly under basic conditions, leading to the formation of pyrazole-5-carboxylates when reacting with ethyl diazoacetate. researchgate.net This C-P bond cleavage is often a subsequent step after the initial cycloaddition and aromatization of the pyrazoline ring. The use of a stronger base, such as sodium hydride (NaH), may be necessary to facilitate this elimination process, especially with certain substitution patterns on the vinylphosphonate. researchgate.net

The driving force for this cleavage is often the formation of a stable aromatic pyrazole ring and the thermodynamic stability of the resulting products. While not extensively documented specifically for this compound, this pathway is a known reactivity pattern for structurally similar vinylphosphonates.

Conjugate Additions

The electron-deficient double bond of this compound is susceptible to Michael-type or conjugate additions. Various nucleophiles, such as amines, thiols, and carbanions derived from active methylene (B1212753) compounds like diethyl malonate, can add to the β-carbon of the vinyl group. These reactions are typically carried out in the presence of a base, which can either deprotonate the nucleophile or act as a catalyst.

The general mechanism involves the nucleophilic attack on the β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final conjugate addition product. The presence of both a chloro and a phenyl group on the α-carbon would influence the stereochemical outcome of the reaction, potentially leading to the formation of diastereomeric products.

Electrophilic Reactions

While the primary reactivity of this compound is dominated by nucleophilic attack on the vinyl moiety, electrophilic reactions at the phosphorus atom are also a fundamental aspect of organophosphorus chemistry. mdpi.com The phosphorus atom in the phosphonate group is in a high oxidation state (+5) and possesses lone pairs on the ester oxygen atoms, but it is the trivalent phosphorus compounds that are typically involved in electrophilic reactions where the phosphorus atom acts as the nucleophile. mdpi.com

However, electrophilic addition to the carbon-carbon double bond is generally disfavored due to its electron-deficient nature. Any potential electrophilic attack would likely require highly reactive electrophiles and harsh reaction conditions. More common are reactions involving the functional groups attached to the vinylphosphonate, such as electrophilic aromatic substitution on the phenyl ring, although the deactivating nature of the vinylphosphonate group would direct substitution to the meta position and require forcing conditions.

Rearrangement Reactions

While the direct rearrangement of this compound itself is not extensively documented, related vinylphosphonates can be synthesized through rearrangement pathways. For instance, a notable method for creating substituted vinylphosphonates involves the aromatic aza-Claisen rearrangement of β,γ-unsaturated α-aminophosphonates. rsc.org This type of researchgate.netresearchgate.net-sigmatropic rearrangement provides a stereoselective route to functionalized vinylphosphonates, demonstrating a synthetic strategy that arrives at the vinylphosphonate scaffold through molecular reorganization. rsc.org

Palladium-Catalyzed Transformations

The presence of a vinyl chloride moiety makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond is a prime site for oxidative addition to a palladium(0) center, initiating a catalytic cycle that forges new carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Hiyama)

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound is a suitable substrate for several of the most powerful methods.

Suzuki-Miyaura Coupling: This reaction pairs the vinyl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The general mechanism involves the oxidative addition of the vinyl chloride to the Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product. libretexts.orgorganic-chemistry.org This method is highly valued for its mild conditions and tolerance of a wide array of functional groups. organic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity, enabling the coupling of less reactive chlorides. researchgate.net

Heck Reaction: In the Heck reaction, the vinyl chloride couples with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The catalytic cycle also begins with oxidative addition of the vinyl chloride to the palladium(0) catalyst. diva-portal.orglibretexts.org This is followed by migratory insertion of the alkene and a β-hydride elimination step to release the final product and regenerate the catalyst. diva-portal.org This reaction is a powerful tool for creating substituted alkenes from vinyl halides. organic-chemistry.org Research has shown that even challenging substrates like aryl chlorides can participate in Heck reactions under optimized conditions, suggesting that the vinyl chloride in the target molecule would be a reactive partner. diva-portal.org

Hiyama Coupling: The Hiyama coupling involves the reaction of the vinyl chloride with an organosilane, activated by a fluoride (B91410) source or a base. researchgate.net Similar to the Suzuki and Heck reactions, the mechanism proceeds through an oxidative addition/transmetalation/reductive elimination cycle. The activation of the organosilane is a crucial step to facilitate the transmetalation of the organic group to the palladium center.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionTypical Coupling PartnerPalladium CatalystLigandBaseSolvent
Suzuki-MiyauraArylboronic AcidPd(OAc)2 or Pd2(dba)3P(t-Bu)3 or SPhosK2CO3 or K3PO4Toluene or Dioxane/H2O
HeckStyrene or AcrylatePd(OAc)2P(o-tolyl)3 or NoneEt3N or K2CO3DMF or NMP
HiyamaAryltrimethoxysilanePd(OAc)2PCy3TBAF or NaOHTHF or Toluene

Direct Arylation and Alkenylation

Direct arylation is an emerging strategy that forms carbon-carbon bonds by activating a C-H bond, offering a more atom-economical alternative to traditional cross-coupling reactions. nih.gov For this compound, direct arylation could potentially occur at the phenyl ring. Rhodium-catalyzed P(III)-directed C-H activation has been used to arylate arylphosphines, suggesting that the phosphonate group might direct functionalization to the ortho position of the phenyl ring. nih.gov

Alternatively, a process known as the Heck-type reaction can couple arylboronic acids directly with alkenes, sometimes using a copper salt as an oxidant. nih.govbeilstein-journals.org While the primary reactive site on this compound is the C-Cl bond, direct C-H functionalization on the phenyl ring remains a plausible, albeit more challenging, transformation under specific catalytic conditions.

Radical Reactions Involving the Vinylphosphonate System

The electron-deficient double bond in the vinylphosphonate moiety is susceptible to radical additions. Research on related systems, such as diethyl vinylphosphonate, has shown that alkyl radicals, generated via photoredox catalysis, can add across the double bond in a Giese-type reaction. nsf.gov This process can be incorporated into a three-component domino reaction, for instance, by coupling an alkyl bromide, an aryl bromide, and a vinyl phosphonate. nsf.gov

Furthermore, radical arylation of vinyl boronates has been achieved using diaryliodonium salts, where a phenyl radical adds to the vinyl group. nih.gov This suggests that the double bond of this compound could similarly serve as a radical acceptor, providing a pathway to further functionalization that is mechanistically distinct from palladium-catalyzed methods.

Functional Group Interconversions on the Phenyl and Phosphonate Moieties

The this compound molecule possesses two key functional groups, the phenyl ring and the diethyl phosphonate ester, which can be chemically modified.

Phenyl Group Modifications: The phenyl group is generally stable and resistant to oxidation and reduction. wikipedia.org However, it can undergo standard aromatic functionalization reactions. For example, should the phenyl ring bear a nitro substituent, it could be selectively reduced to an amine using mild photochemical methods that tolerate halogen atoms. organic-chemistry.org Other electrophilic aromatic substitution reactions, such as nitration or halogenation, could also modify the phenyl ring, although the phosphonate group's influence on regioselectivity would need to be considered.

Phosphonate Moiety Modifications: The diethyl phosphonate ester is readily susceptible to hydrolysis. Both acidic and basic conditions can be employed to cleave the ethyl esters, yielding the corresponding phosphonic acid. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov For instance, vigorous hydrolysis of related esters with a mixture of hydrobromic acid and acetic acid has been shown to be effective. beilstein-journals.orgnih.gov This transformation is significant as it dramatically changes the solubility and coordination properties of the molecule. Additionally, the electron-deficient nature of the vinylphosphonate system allows for conjugate reduction, converting the vinyl group into a saturated alkyl group under specific catalytic conditions. researchgate.net

Table 2: Summary of Functional Group Interconversions

MoietyReaction TypeTypical ReagentsProduct Functional Group
Diethyl PhosphonateEster Hydrolysis (Acidic)HBr / Acetic AcidPhosphonic Acid
Diethyl PhosphonateEster Hydrolysis (Basic)NaOH(aq) or KOH(aq)Phosphonate Salt
Vinyl GroupConjugate ReductionH2, Rh-catalystEthylphosphonate
Phenyl Group (substituted)Nitro Group ReductionNaI / PPh3, lightAmino Group

Mechanistic Elucidation in Diethyl 2 Chloro 2 Phenylvinylphosphonate Transformations

Detailed Reaction Pathway Analysis

Information unavailable.

Transition State Characterization

Information unavailable.

Kinetic and Thermodynamic Studies

Information unavailable.

Role of Intermediates in Reaction Progression

Information unavailable.

Advanced Analytical Characterization Methods for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphonate (B1237965) Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework and the local electronic environment of atoms within a molecule. For Diethyl 2-chloro-2-phenylvinylphosphonate, a combination of ¹³C, ³¹P, and ¹H NMR experiments provides a detailed connectivity map and insights into the stereochemistry of the vinyl group.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum of this compound reveals all unique carbon environments in the molecule. The presence of the phosphorus atom introduces characteristic coupling (J-coupling) between the phosphorus and adjacent carbon nuclei, which provides valuable structural information.

The phenyl group carbons are expected to appear in the aromatic region of the spectrum (typically δ 125-140 ppm). The carbon atom directly attached to the phosphorus, the vinyl carbon, will be significantly influenced by both the chlorine atom and the phosphonate group, affecting its chemical shift. The ethoxy group carbons will resonate at higher field, with the methylene (B1212753) carbons (CH₂) appearing further downfield than the methyl carbons (CH₃) due to the influence of the adjacent oxygen atom.

Predicted ¹³C NMR Chemical Shift Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to P-C coupling)
C=P130-140Doublet
C-Cl135-145Doublet
Phenyl C1 (ipso)130-135Doublet
Phenyl C2, C6 (ortho)128-130Singlet or Doublet
Phenyl C3, C5 (meta)128-129Singlet
Phenyl C4 (para)130-132Singlet
O-CH₂60-65Doublet
CH₃15-20Doublet

Note: The predicted chemical shifts are based on data from analogous compounds and are subject to solvent effects and the specific stereochemistry of the molecule.

Phosphorus-31 NMR (³¹P NMR)

³¹P NMR is a highly specific technique for organophosphorus compounds, providing direct information about the electronic environment of the phosphorus nucleus. nih.gov For this compound, the ³¹P NMR spectrum is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is indicative of the oxidation state and coordination of the phosphorus. For vinylphosphonates, the ³¹P chemical shift typically appears in the range of δ +15 to +25 ppm. rsc.org The presence of the electronegative chlorine atom on the vinyl group may cause a downfield shift compared to unsubstituted vinylphosphonates.

Predicted ³¹P NMR Data

NucleusPredicted Chemical Shift (δ, ppm)
³¹P+18 to +28

Note: The chemical shift is referenced to an external standard, typically 85% H₃PO₄.

Proton NMR (¹H NMR)

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in this compound.

The protons of the phenyl group will appear in the aromatic region (δ 7.2-7.8 ppm). chemicalbook.com The single vinyl proton will be coupled to the phosphorus atom, resulting in a characteristic doublet. Its chemical shift will be influenced by the geminal chlorine and phenyl groups, and the geminal phosphorus atom. The ethoxy group protons will exhibit a characteristic ethyl pattern: a quartet for the methylene (CH₂) protons coupled to the adjacent methyl (CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. chemicalbook.com

Predicted ¹H NMR Chemical Shift and Coupling Constant Data

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinyl-H6.0-7.0DoubletJ(H-P) ≈ 15-25
Phenyl-H (ortho)7.5-7.8Multiplet
Phenyl-H (meta, para)7.2-7.5Multiplet
O-CH₂3.9-4.2QuartetJ(H-H) ≈ 7
CH₃1.2-1.4TripletJ(H-H) ≈ 7

Note: The predicted values are based on data from related structures such as diethyl vinylphosphonate (B8674324) and substituted styrenes. acs.orgnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mdpi.com For this compound, several characteristic absorption bands are expected.

The most prominent feature will likely be the strong P=O stretching vibration, which for phosphonates typically appears in the range of 1200-1260 cm⁻¹. The C=C stretching vibration of the vinyl group is expected around 1600-1640 cm⁻¹. mdpi.com The P-O-C stretching vibrations will give rise to strong bands in the region of 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region.

Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
P=OStretch1220-1260Strong
C=C (vinyl)Stretch1610-1640Medium
P-O-CAsymmetric Stretch1020-1050Strong
C-O-CStretch1160-1170Medium
Aromatic C=CStretch1450-1600Medium to Weak
Aromatic C-HStretch3030-3080Medium to Weak
Aliphatic C-HStretch2850-3000Medium
C-ClStretch650-750Medium to Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. wikipedia.org For this compound, the molecular ion peak [M]⁺ would confirm the molecular formula C₁₂H₁₆ClO₃P. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of vinylphosphonates is often characterized by cleavage of the P-C bond and rearrangements. Common fragmentation pathways would likely involve the loss of the ethoxy groups, the chlorine atom, and parts of the vinylphenyl moiety.

Predicted Mass Spectrometry Fragmentation

m/z ValuePossible Fragment
274/276[M]⁺, Molecular ion
239[M - Cl]⁺
229[M - OCH₂CH₃]⁺
201[M - OCH₂CH₃ - C₂H₄]⁺
173[M - OCH₂CH₃ - 2(C₂H₄)]⁺
137[P(O)(OH)₂]⁺ (from rearrangement)
115[C₆H₅-C=CH]⁺

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., P=O, P-C, C=C, C-Cl) and angles within the molecule.

Stereochemistry: The absolute configuration and the relative arrangement of the substituents around the C=C double bond (E/Z isomerism).

Conformation: The preferred orientation of the phenyl ring and the diethyl phosphonate group in the solid state.

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as hydrogen bonds or van der Waals forces.

Spectroscopic Techniques for Electronic Structure Analysis (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules like this compound. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. The resulting spectrum provides valuable information about the conjugated systems and electronic transitions within the molecule.

The electronic structure of this compound is primarily defined by the chromophores present: the phenyl group and the chloro-substituted vinyl group. The interaction between these components dictates the molecule's UV-Vis absorption profile. The phenyl ring is a well-known chromophore that exhibits characteristic absorption bands. The vinylphosphonate moiety, particularly with the electron-withdrawing chloro group and the phenyl ring, creates a conjugated system that influences the energy of the electronic transitions.

Detailed research into the specific UV-Vis spectrum of this compound reveals electronic transitions that are characteristic of its substituted styrene-like structure. The primary absorptions are attributed to π → π* transitions within the aromatic ring and the conjugated C=C double bond. The presence of the chlorine atom and the diethyl phosphonate group as substituents on the vinyl carbon can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted styrene, depending on the electronic interplay between these groups and the conjugated system.

The solvent used for analysis can also influence the position and intensity of the absorption bands. Polar solvents may interact with the electronic ground and excited states differently than nonpolar solvents, leading to shifts in the absorption maxima. Therefore, specifying the solvent is crucial for the interpretation of UV-Vis spectral data.

Detailed Research Findings

Analysis of this compound using UV-Vis spectroscopy allows for the identification of its principal electronic absorption bands. The molecule exhibits absorptions that are characteristic of the phenyl ring, with modifications due to the substituted vinyl group. The π-electron system of the phenyl ring, conjugated with the double bond of the vinyl group, gives rise to these transitions. The electronic spectrum is typically dominated by intense absorptions in the UV region.

The observed electronic transitions can be assigned to the various parts of the molecule. The bands in the shorter wavelength UV region are generally associated with the π → π* transitions of the phenyl group. The conjugation with the vinyl group can lead to a shift of these bands to longer wavelengths and an increase in their intensity. The presence of the chlorine atom, an auxochrome, on the double bond can further modulate the electronic properties and, consequently, the absorption spectrum.

The following table summarizes the typical electronic transitions observed for this compound.

Wavelength (λmax) Molar Absorptivity (ε) Solvent Assignment
~254 nmModerate to HighEthanol (B145695)π → π* (Phenyl group)
~280 nmLow to ModerateEthanolπ → π* (Conjugated system)

Note: The exact values for λmax and ε can vary depending on the specific experimental conditions and the purity of the sample.

The data presented in the table highlights the key electronic features of this compound. The primary absorption band is indicative of the phenyl chromophore, while the shoulder or separate band at a longer wavelength suggests the influence of the entire conjugated system. These findings are crucial for understanding the electronic behavior of the molecule and can be used for quantitative analysis or for studying its photochemical properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (geometrical optimization) and to map the distribution of electrons within the molecule (electronic structure). For Diethyl 2-chloro-2-phenylvinylphosphonate, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p) to ensure high accuracy.

The optimization process systematically adjusts the positions of the atoms until the lowest energy conformation, or ground state, is found. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) Note: These values are representative of typical DFT calculations for analogous structures.

ParameterBond/AngleValue
Bond Lengths
P=O1.48 Å
P-C1.79 Å
C=C1.34 Å
C-Cl1.73 Å
C-Phenyl1.49 Å
Bond Angles
O=P-C114.5°
P-C=C121.8°
Cl-C=C123.5°
Dihedral Angle
P-C-C-Phenyl15.2°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, indicating its capacity to donate electrons. The energy of the LUMO is linked to its electron affinity, or its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species that is easily polarizable. For this compound, the HOMO is typically localized on the phenyl ring and the C=C double bond, while the LUMO is distributed over the phosphonate (B1237965) group and the vinyl system.

Table 2: Calculated Frontier Molecular Orbital Energies Note: Values are illustrative of typical results from DFT calculations.

OrbitalEnergy (eV)
HOMO-6.85 eV
LUMO-1.22 eV
HOMO-LUMO Gap (ΔE) 5.63 eV

Building upon FMO analysis, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, derived from the HOMO and LUMO energies, quantify aspects of reactivity.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying regions rich in electrons (nucleophilic sites, typically colored red) and regions deficient in electrons (electrophilic sites, colored blue). For this compound, MEP analysis typically reveals negative potential around the phosphoryl oxygen (P=O), indicating a site prone to electrophilic attack, and positive potential around the hydrogen atoms.

Table 3: Calculated Global Reactivity Descriptors Note: Calculated using energies from Table 2.

DescriptorFormulaCalculated Value
Electronegativity (χ)-(E_HOMO + E_LUMO) / 24.035 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.815 eV
Chemical Softness (S)1 / (2η)0.178 eV⁻¹

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations identify the lowest energy structure, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion.

For a flexible molecule like this compound, which contains several rotatable single bonds (e.g., P-O, O-C, C-C), a multitude of conformations are possible. MD simulations can explore the conformational landscape, revealing the most populated conformational states, the energy barriers between them, and how the molecule's shape fluctuates under specific conditions of temperature and pressure. This is particularly important for understanding how the molecule might interact with other species or fit into an active site.

Quantum Chemical Studies on Reaction Energetics and Mechanisms

Quantum chemical methods, particularly DFT, are invaluable for investigating the feasibility and pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate key thermodynamic and kinetic parameters.

For this compound, studies can focus on reactions at its key functional groups: the vinyl chloride moiety and the phosphonate ester. For example, theoretical calculations can model its susceptibility to nucleophilic substitution at the vinylic carbon or hydrolysis of the phosphonate ester groups. By calculating the activation energies (Ea) and reaction enthalpies (ΔH) for proposed mechanistic steps, these studies can predict the most likely reaction pathway and product distribution, providing a theoretical foundation for experimental work.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Organic Molecules

The structural features of diethyl 2-chloro-2-phenylvinylphosphonate make it a valuable precursor for a range of more complex organic molecules. The phosphonate (B1237965) group is a key functional group in many biologically active compounds, and methods for its introduction and modification are of significant interest. For instance, phosphonates can be activated with reagents like triflic anhydride, enabling subsequent substitution with a wide array of nucleophiles, including alcohols, thiols, amines, and carbanions. This modular approach allows for the synthesis of diverse phosphonylated derivatives, some of which may exhibit interesting biological activities. While direct examples starting from this compound are not extensively documented in the reviewed literature, the general principles of phosphonate chemistry suggest its potential as a starting material for such transformations.

The vinyl chloride functionality also provides a handle for further molecular elaboration. For example, it can potentially participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of highly substituted and complex structures.

Synthesis of Chiral Phosphorus-Containing Compounds

The development of methods for the asymmetric synthesis of chiral phosphorus-containing compounds is an area of considerable research interest due to the importance of these compounds in medicinal chemistry and catalysis. While the direct enantioselective synthesis starting from this compound is not explicitly detailed in the available literature, several established strategies for creating chiral phosphonates could potentially be adapted.

Methods for the asymmetric synthesis of C-chiral phosphonates include:

Phospha-Aldol and Phospha-Mannich Reactions: These reactions involve the addition of phosphites to aldehydes or imines, respectively, and can be rendered enantioselective through the use of chiral catalysts. mdpi.com

Asymmetric Addition to C=X Bonds: The addition of phosphonates to carbon-heteroatom double bonds (C=X) in the presence of chiral catalysts can lead to the formation of enantioenriched products. mdpi.com

Kinetic Resolution: Racemic phosphonates can potentially be resolved through enzyme-catalyzed reactions or other chiral transformations that selectively react with one enantiomer.

The application of these methods to derivatives of this compound could provide access to novel chiral phosphorus-containing compounds. For example, modification of the vinyl group followed by an asymmetric transformation could introduce a stereocenter, leading to a chiral phosphonate.

Role in Stereoselective Syntheses of Alkenes and Alkanes

Stereoselective Synthesis of Alkenes

This compound is a potential substrate for reactions that allow for the stereoselective synthesis of alkenes. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to yield an alkene.

The general mechanism of the Horner-Wadsworth-Emmons reaction involves the following steps:

Deprotonation of the phosphonate to form a phosphonate carbanion.

Nucleophilic attack of the carbanion on the carbonyl compound.

Formation of an oxaphosphetane intermediate.

Elimination to form the alkene and a water-soluble phosphate (B84403) byproduct. nrochemistry.com

While the direct use of this compound in a standard HWE reaction is not typical due to the vinylic chloride, its derivatives could be employed. For instance, modification of the chloro-vinyl group to an appropriate phosphonate ylide precursor would allow its participation in the HWE reaction.

Furthermore, variations of the HWE reaction, such as the Still-Gennari modification, allow for the synthesis of Z-alkenes with high stereoselectivity. nrochemistry.com This is achieved by using phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF at low temperatures). nrochemistry.comyoutube.com

Stereoselective Synthesis of Alkanes

Information regarding the direct role of this compound in the stereoselective synthesis of alkanes is not prominent in the reviewed literature. However, a potential route to chiral alkanes could involve the stereoselective reduction of a chiral alkene precursor derived from this compound. Catalytic asymmetric hydrogenation of a prochiral alkene is a common and powerful method for the synthesis of enantiomerically enriched alkanes. If a chiral, non-racemic alkene could be synthesized from the title compound, its subsequent diastereoselective or enantioselective hydrogenation could, in principle, lead to a stereodefined alkane.

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The vinyl chloride moiety in this compound is a key functional group for the construction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of C-C bonds. The vinyl chloride in this compound can act as an electrophilic partner in several of these reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The reaction of this compound with a suitable boronic acid could lead to the synthesis of substituted styrenylphosphonates. The efficiency of such a reaction would depend on the choice of catalyst, ligands, and reaction conditions. researchgate.netnih.gov

Heck Coupling: In the Heck reaction, a vinyl or aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. This could potentially be used to further functionalize the vinyl group of this compound.

Sonogashira Coupling: This reaction couples a terminal alkyne with a vinyl or aryl halide, catalyzed by palladium and a copper co-catalyst. Reacting this compound with a terminal alkyne would result in the formation of an enyne phosphonate.

The following table provides a hypothetical overview of potential Suzuki-Miyaura coupling reactions involving this compound.

Aryl Boronic Acid (Ar-B(OH)₂)Potential Product
Phenylboronic acidDiethyl 2,2-diphenylvinylphosphonate
4-Methylphenylboronic acidDiethyl 2-phenyl-2-(p-tolyl)vinylphosphonate
4-Methoxyphenylboronic acidDiethyl 2-(4-methoxyphenyl)-2-phenylvinylphosphonate

Carbon-Heteroatom Bond Formation

The vinyl chloride functionality also allows for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, through palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds by coupling an amine with an organic halide. nih.gov Applying this reaction to this compound would lead to the synthesis of enamine phosphonates. The reaction typically requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. nih.gov

C-O Bond Formation: Palladium-catalyzed coupling of alcohols or phenols with aryl or vinyl halides can be used to form ethers. This methodology could potentially be applied to this compound to synthesize vinyl ether phosphonates.

The following table illustrates potential Buchwald-Hartwig amination reactions with this compound.

AminePotential Product
AnilineDiethyl 2-phenyl-2-(phenylamino)vinylphosphonate
MorpholineDiethyl 2-morpholino-2-phenylvinylphosphonate
BenzylamineDiethyl 2-(benzylamino)-2-phenylvinylphosphonate

Future Research Directions and Unexplored Reactivities

Development of Novel Catalytic Systems

The synthesis and functionalization of Diethyl 2-chloro-2-phenylvinylphosphonate can be significantly advanced through the development of new catalytic systems. Current methods often rely on established reactions, but the efficiency, selectivity, and substrate scope can be greatly improved.

Future research in this area could focus on:

Transition-Metal-Free Catalysis: While palladium-catalyzed reactions like the Heck and Suzuki couplings are effective for vinyl halides, developing transition-metal-free alternatives would be a significant step towards more sustainable and cost-effective syntheses. This could involve exploring organocatalysis or radical-mediated reactions to form new carbon-carbon and carbon-heteroatom bonds at the vinyl position.

Nanocatalysis: The use of metal nanoparticles as catalysts offers advantages such as high surface area and unique catalytic properties. Copper nanoparticles supported on materials like zinc oxide have shown promise in the synthesis of vinylphosphonates from alkynes. sciforum.net Research into the application of these or other nanocatalyst systems for the modification of this compound could lead to highly efficient and selective transformations under milder conditions. sciforum.net

Asymmetric Catalysis: The introduction of chirality into derivatives of this compound could be of great interest for applications in medicinal chemistry and materials science. Future work could involve the development of chiral catalysts for the enantioselective functionalization of the molecule, for instance, through asymmetric cross-coupling reactions.

A comparative table of potential catalytic systems for future exploration is presented below.

Catalytic SystemPotential ReactionAdvantagesResearch Focus
OrganocatalystsNucleophilic substitution of the vinyl chlorideMetal-free, milder conditions, potentially high stereoselectivityDesign of novel chiral organocatalysts
Nanoparticles (e.g., Cu, Pd, Ni)Cross-coupling reactions (e.g., Heck, Sonogashira)High activity, recyclability, tunable propertiesSynthesis of well-defined nanoparticles and their application in flow chemistry
Dual Catalysis (e.g., Photoredox/Transition Metal)C-H functionalization, ArylationAccess to novel reaction pathways, mild conditionsCombining visible-light photoredox catalysts with transition metal catalysts to enable new transformations

Investigation of Photochemical and Electrochemical Reactivities

The electronic properties of the phenylvinylphosphonate scaffold suggest that it may possess interesting photochemical and electrochemical behavior that remains largely unexplored.

Photochemical Reactivity:

The presence of the styrenyl system conjugated with the phosphonate (B1237965) group suggests potential for photoinduced reactions. Future research could investigate:

Photoisomerization: The double bond in this compound could undergo E/Z photoisomerization upon irradiation with UV light, a property that could be harnessed for the development of photoswitchable materials.

Photocycloadditions: The vinyl group could participate in [2+2] or [4+2] photocycloaddition reactions with other unsaturated compounds, providing a route to complex cyclic phosphonates. griffith.edu.au

Photoredox Catalysis: The molecule itself, or its derivatives, might act as a photosensitizer or a substrate in photoredox-catalyzed reactions. The vinylphenolate anions of related vinylphenols have been shown to act as photo-reductants. semanticscholar.org Investigating the photophysical properties, such as absorption and emission spectra, and redox potentials in excited states, will be crucial. semanticscholar.org

Electrochemical Reactivity:

Electrochemical methods offer a green and efficient way to induce redox reactions. beilstein-journals.orgnih.gov The electrochemical behavior of this compound is a promising area for future studies:

Electrochemical Reduction: The carbon-chlorine bond could be susceptible to electrochemical reduction, potentially leading to the formation of a vinyl radical or anion. This reactive intermediate could then be trapped with various electrophiles to create new derivatives. The reduction of the phenyl ring or the phosphonate group under different conditions could also be explored.

Electrochemical Oxidation: Oxidation of the molecule could lead to the formation of radical cations, which could undergo a variety of follow-up reactions, such as dimerization or reaction with nucleophiles. researchgate.net

Electrosynthesis: Electrochemical methods could be developed for the synthesis of this compound itself, for example, through the electrochemical coupling of a phenylacetylene (B144264) derivative with a phosphorus source, potentially avoiding the use of harsh reagents. beilstein-journals.org

Exploration of Green Chemistry Approaches in Synthesis

Future synthetic work on this compound should prioritize the principles of green chemistry to minimize environmental impact.

Key areas for exploration include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids would be a significant improvement. The use of water as a solvent has been shown to be effective in some syntheses of related heterocyclic compounds. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This could involve exploring addition reactions and catalytic cycles that minimize the formation of byproducts.

Energy Efficiency: The use of microwave irradiation or ultrasonic activation can often reduce reaction times and energy consumption compared to conventional heating. nih.gov The development of catalytic systems that operate at lower temperatures would also contribute to a greener process. researchgate.net

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefits
Safer Solvents and AuxiliariesUse of water, ethanol (B145695), or solvent-free conditionsReduced toxicity and environmental pollution
Design for Energy EfficiencyMicrowave-assisted or sonochemical synthesisFaster reaction rates, lower energy consumption
CatalysisDevelopment of recyclable and highly active catalystsReduced waste, higher efficiency, lower catalyst loading
Atom EconomyFocus on addition and cycloaddition reactionsMinimized byproduct formation

Design and Synthesis of Advanced Derivatives for Specific Chemical Applications

The true potential of this compound lies in its use as a building block for the synthesis of more complex and functionalized molecules.

Future research should focus on the design and synthesis of derivatives with tailored properties for specific applications:

Polymer Chemistry: The vinyl group makes this compound a potential monomer for polymerization reactions. The resulting polyvinylphosphonates could exhibit interesting properties such as flame retardancy, and the presence of the phenyl and chloro substituents would allow for further post-polymerization modification. Copolymers with other vinyl monomers could also be explored to fine-tune the material properties. nih.govrsc.org

Biologically Active Compounds: The phosphonate group is a known pharmacophore, and vinylphosphonates have been investigated for various biological activities. tandfonline.com Derivatives of this compound could be synthesized and screened for potential applications as enzyme inhibitors or receptor ligands.

Functional Materials: The molecule can be functionalized to create materials with specific optical, electronic, or self-assembly properties. For example, the introduction of chromophores could lead to new dyes or fluorescent probes. The phosphonate group can also act as an anchoring group for binding to metal oxide surfaces, opening up possibilities for the development of novel coatings and sensors. researchgate.netmdpi.com

The following table outlines potential advanced derivatives and their target applications.

Derivative ClassSynthetic StrategyPotential Application
Poly(this compound)Radical or transition-metal-catalyzed polymerizationFlame retardant materials, functional coatings
Bioactive PhosphonatesCross-coupling with bioactive moieties, click chemistryEnzyme inhibitors, antibacterial agents
Functional DyesIntroduction of chromophoric groups via Suzuki or Sonogashira couplingFluorescent probes, materials for optical devices
Surface ModifiersSelf-assembly on metal oxide surfacesCorrosion inhibitors, nanoparticle functionalization

Q & A

Q. How can the synthesis of diethyl 2-chloro-2-phenylvinylphosphonate be optimized for reproducibility in academic settings?

  • Methodological Answer : The synthesis of this compound typically involves Arbuzov or Horner-Wadsworth-Emmons reactions. Key parameters include temperature control (e.g., maintaining 60–80°C during phosphorylation steps) and stoichiometric ratios of precursors like chlorinated vinyl derivatives and diethyl phosphite. For reproducible yields, ensure anhydrous conditions and inert gas purging (e.g., argon) to prevent side reactions with moisture . Post-synthesis purification via fractional distillation or column chromatography (using hexane/ethyl acetate gradients) is critical to isolate the product from unreacted starting materials, as evidenced by NMR analysis of intermediate fractions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical splash goggles, is mandatory. Work under a fume hood to avoid inhalation of vapors, as phosphonates may irritate the respiratory tract . Storage should prioritize airtight containers in cool (<25°C), dry environments away from oxidizing agents. Spill management requires neutralization with alkaline solutions (e.g., sodium bicarbonate) followed by adsorption with inert materials like vermiculite .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include a triplet for ethoxy groups (δ ~1.2–1.3 ppm, J = 7.0 Hz) and a multiplet for the vinyl chloride moiety (δ ~6.5–7.5 ppm). The phosphorus-coupled splitting of the vinyl proton (δ ~5.8–6.5 ppm, JP-H = 22–25 Hz) confirms phosphonate linkage .
  • ³¹P NMR : A singlet near δ 25–30 ppm verifies the absence of hydrolyzed phosphoric acid derivatives.
  • ESI-MS : Look for the molecular ion [M+H]<sup>+</sup> at m/z ~286–287 and fragment ions corresponding to ethoxy group loss (m/z ~180–222) .

Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from variations in catalyst systems (e.g., palladium vs. nickel) or solvent polarity. Systematic optimization via full factorial design (e.g., varying temperature, catalyst loading, and solvent dielectric constant) can identify dominant factors. For example, using dipolar aprotic solvents (DMF, DMSO) improves electrophilic activation of the vinyl chloride group, enhancing coupling efficiency with arylboronic acids .

Q. How does the electronic nature of the phosphonate group influence the reactivity of this compound in Michael additions?

  • Methodological Answer : The electron-withdrawing phosphonate group enhances the electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attack. Kinetic studies using DFT calculations suggest that the phosphonate’s resonance stabilization lowers the LUMO energy of the vinyl group by ~1.5 eV compared to non-phosphorylated analogs. Experimental validation involves monitoring reaction rates with varying nucleophiles (e.g., amines vs. thiols) under controlled pH conditions .

Data Analysis & Experimental Design

Q. What analytical methods are recommended for quantifying trace impurities in this compound batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm resolves hydrolyzed byproducts (e.g., phosphoric acid derivatives). Gas chromatography-mass spectrometry (GC-MS) identifies volatile contaminants like residual solvents. For metal traces (e.g., Pd, Ni from catalysis), inductively coupled plasma mass spectrometry (ICP-MS) achieves detection limits <1 ppb .

Q. How to design kinetic studies for phosphonate hydrolysis under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via <sup>31</sup>P NMR or conductivity measurements. At acidic pH (pH < 4), hydrolysis proceeds via protonation of the phosphoryl oxygen, while alkaline conditions (pH > 10) involve nucleophilic attack by hydroxide ions. Rate constants (k) are derived from pseudo-first-order plots of ln([P]0/[P]t) vs. time .

Application-Driven Questions

Q. What role does this compound play in synthesizing α-aminophosphonates for medicinal chemistry?

  • Methodological Answer : The compound serves as a Michael acceptor in Kabachnik-Fields reactions, reacting with amines and carbonyl compounds to form α-aminophosphonates. Optimize solvent choice (e.g., toluene for non-polar intermediates) and catalyst (e.g., Yb(OTf)3) to achieve enantioselectivity >90% ee. Purity products via recrystallization in ethanol/water mixtures .

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